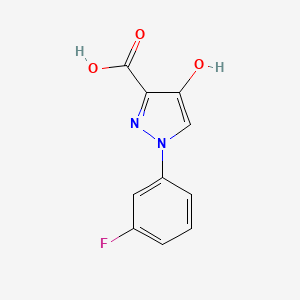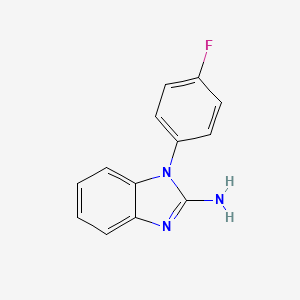![molecular formula C11H16ClNO2S B1521666 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride CAS No. 1017335-38-4](/img/structure/B1521666.png)
2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride is1S/C11H15NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h1-3,6-7,10,12H,4-5,8-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis. Physical And Chemical Properties Analysis
2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Asymmetric Michael Addition Catalyst
- Application : (Singh et al., 2013) reported the use of a derivative of 2-[(Phenylsulfonyl)methyl]pyrrolidine, specifically (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, in catalyzing stereoselective Michael addition reactions. This catalyst, derived from l-proline, was effective for synthesizing various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity.
Ligand in Copper-Catalyzed Coupling
- Application : A related compound, ((2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide (HMNPC), was used as a ligand in copper-catalyzed coupling reactions. As described by (Ma et al., 2017), this facilitated the coupling of (hetero)aryl halides with sulfinic acid salts, yielding (hetero)aryl methylsulfones.
Membrane Fabrication
- Application : In membrane technology, a derivative, N-Methyl-(n-butyl) pyrrolidinium bis(trifluoromethanesulfonyl) imide (PYR14TFSI), was used as an additive in Li–S battery electrolytes. (Ma et al., 2014) demonstrated that PYR14TFSI improves the battery's coulombic efficiency and cycling stability by inhibiting the dissolution of lithium polysulfides.
Molecular Synthesis
- Application : A study by (Gilow et al., 1991) explored the sulfenylation of pyrroles and indoles using derivatives of 2-phenylsulfonyl pyrrolidine. This process is significant for synthesizing tri and tetrasubstituted pyrroles and disubstituted indoles.
Antibacterial Compound Synthesis
- Application : The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, as detailed by (Azab et al., 2013), involved derivatives of 2-phenylsulfonyl pyrrolidine. These compounds displayed significant antibacterial activities.
properties
IUPAC Name |
2-(benzenesulfonylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h1-3,6-7,10,12H,4-5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNOUZUEQXLUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
![[1-(3-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521585.png)

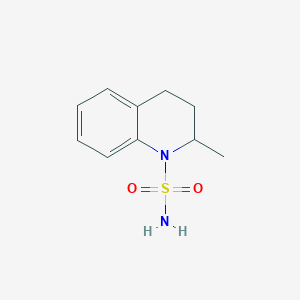
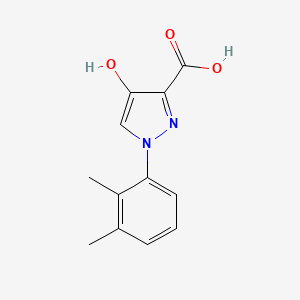
![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)
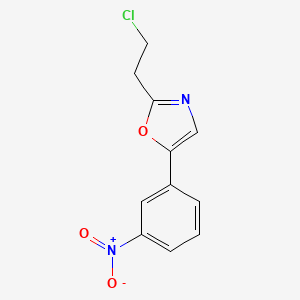
![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine](/img/structure/B1521597.png)



